molecular formula C15H14N4O3 B11675198 4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate

4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate

Cat. No.: B11675198
M. Wt: 298.30 g/mol
InChI Key: RSDZIRVKIMNISI-VCHYOVAHSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate are not widely documented. it is typically synthesized through a series of organic reactions involving the coupling of pyrazine derivatives with phenyl acetate under controlled conditions . Industrial production methods are not well-established due to its specialized use in research.

Chemical Reactions Analysis

4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

[4-[(E)-C-methyl-N-(pyrazine-2-carbonylamino)carbonimidoyl]phenyl] acetate

InChI

InChI=1S/C15H14N4O3/c1-10(12-3-5-13(6-4-12)22-11(2)20)18-19-15(21)14-9-16-7-8-17-14/h3-9H,1-2H3,(H,19,21)/b18-10+

InChI Key

RSDZIRVKIMNISI-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)OC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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